(3-Aminopropoxy)acetic acid

説明

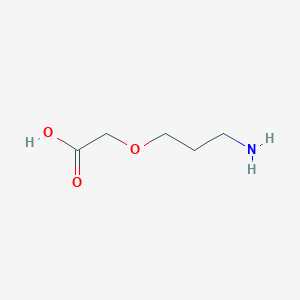

(3-Aminopropoxy)acetic acid, also known as 3-APA, is an organic compound belonging to the family of carboxylic acids. It is a colorless, water-soluble, non-toxic compound with a molecular weight of 150.17 g/mol. 3-APA is a very versatile compound and has a wide range of applications in scientific research, pharmaceuticals, and industrial applications.

科学的研究の応用

Enhanced Biological Phosphorus Removal

Hood and Randall (2001) conducted experiments showing the role of certain organic substrates, including acetic acid, in enhancing biological phosphorus removal. Their findings suggest acetic acid's significance in wastewater treatment processes (Hood & Randall, 2001).

Production of 3-Hydroxypropionic Acid

Li et al. (2016) focused on optimizing the production of 3-Hydroxypropionic Acid (3-HP) in Klebsiella pneumoniae, a chemical with various industrial applications. They found that blocking the synthesis of acetic acid significantly increased 3-HP production (Li, Wang, Ge, & Tian, 2016).

Acetic Acid in Interstellar Medium

Kleimeier, Eckhardt, and Kaiser (2020) studied the formation of acetic acid in polar ice mixtures, emphasizing its importance in understanding chemical processes in the interstellar medium (Kleimeier, Eckhardt, & Kaiser, 2020).

Development of Research Tools

Ilić et al. (2005) explored the potential of aminoethyl-substituted indole-3-acetic acids in creating novel research tools, such as immobilized forms of indole-3-acetic acid and its conjugates with biochemical tags (Ilić et al., 2005).

Metabolomic Insights into Polyhydroxyalkanoates Production

Wang et al. (2019) provided metabolomic insights into the production of polyhydroxyalkanoates by halophilic bacteria using acetic acid as a carbon source. Their research highlights the metabolic pathways involved in this process (Wang et al., 2019).

Chemical and Thermal Cross-linking of Collagen

Sionkowska et al. (2010) studied the effects of chemical and thermal cross-linking on collagen soluble in acetic acid. This research is significant for understanding the material properties of collagen in various applications (Sionkowska et al., 2010).

Photosynthetic Production of 3-HP

Wang et al. (2016) demonstrated the feasibility of photosynthetically producing 3-hydroxypropionic acid (3-HP) from CO2 in cyanobacteria, offering an eco-friendly approach to chemical synthesis (Wang et al., 2016).

Formation of Acetic Acid in Maillard Reaction

Davidek et al. (2006) explored the formation of acetic acid in the Maillard reaction, providing insights into the chemical pathways leading to this compound in food processing (Davidek, Devaud, Robert, & Blank, 2006).

Metal Complexes of Novel Amino Acid Bearing Schiff Base Ligand

Ikram et al. (2015) investigated the formation of metal complexes with novel amino acid bearing Schiff base ligands, emphasizing the role of acetic acid in these chemical processes (Ikram et al., 2015).

Biosynthesis of 3-Hydroxypropionic Acid from CO2 and Acetic Acid

Lai et al. (2021) advanced the biosynthesis of 3-hydroxypropionic acid using CO2 and syngas-derived acetic acid in Escherichia coli, highlighting the potential of sustainable chemical production (Lai et al., 2021).

Elevated Production of 3-HP by Metabolic Engineering

Jung et al. (2014) focused on enhancing 3-hydroxypropionic acid production through metabolic engineering, addressing the role of by-products like acetic acid in this process (Jung et al., 2014).

作用機序

Target of Action

The primary target of (3-Aminopropoxy)acetic acid is the enzyme aminobutyrate aminotransferase . This enzyme plays a crucial role in the metabolism of gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system .

Mode of Action

This compound inhibits the activity of aminobutyrate aminotransferase in vivo, which results in an increase in the level of GABA in tissues . By inhibiting this enzyme, the compound prevents the breakdown of GABA, leading to an increase in its concentration.

Biochemical Pathways

The increase in GABA concentration affects several biochemical pathways. GABA is an inhibitory neurotransmitter, and its increased levels can lead to a decrease in neuronal excitability. This can affect various neurological processes, including mood regulation, sleep, and muscle tone .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized in the liver and kidneys, and eliminated through the urinary system . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The primary molecular effect of this compound’s action is the increased concentration of GABA in tissues. This can lead to cellular effects such as reduced neuronal excitability. The overall effect of these changes at the organism level can vary, potentially influencing processes like sleep, mood, and muscle tone .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can affect the compound’s stability and its interactions with its target enzyme .

生化学分析

Cellular Effects

The effects of (3-Aminopropoxy)acetic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the AMPK signaling pathway, which plays a critical role in regulating energy homeostasis and lipid metabolism . Furthermore, it can alter gene expression patterns by acting as a signaling molecule, thereby affecting cellular growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. This binding can lead to the activation or inhibition of various enzymes, such as kinases and phosphatases, which in turn regulate downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and modifying chromatin structure, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH levels or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression . These temporal effects are important for understanding the long-term impact of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular metabolism and improve physiological functions without causing significant adverse effects. At high doses, this compound can induce toxicity, leading to cellular damage and organ dysfunction. Studies have shown that there is a threshold dose beyond which the beneficial effects of this compound are outweighed by its toxic effects . Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including amino acid metabolism and lipid metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, facilitating the conversion of amino acids and the oxidation of fatty acids . These interactions can influence metabolic flux and alter the levels of various metabolites within the cell. Additionally, this compound can modulate the activity of key metabolic regulators, such as AMPK, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via amino acid transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also regulated by its interactions with extracellular matrix components and cell surface receptors.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, and nucleus, depending on its interactions with targeting signals and post-translational modifications . For example, this compound can be directed to the mitochondria by mitochondrial targeting sequences, where it can influence mitochondrial metabolism and energy production. Similarly, its localization to the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors.

特性

IUPAC Name |

2-(3-aminopropoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c6-2-1-3-9-4-5(7)8/h1-4,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRFOXXNMIPQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327019 | |

| Record name | (3-Aminopropoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61108-70-1 | |

| Record name | (3-Aminopropoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How is (3-Aminopropoxy)acetic acid synthesized according to the research?

A1: The research describes the synthesis of this compound through the Beckmann rearrangement. Specifically, the oxime tosylate of 3-tetrahydropyranone undergoes the Beckmann rearrangement to form a lactam []. Subsequent opening of this lactam ring structure yields this compound [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269460.png)

![4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269461.png)

![4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline](/img/structure/B1269472.png)